

Neryl methyl ether CAS number and structure

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Compound of Interest

Compound Name:	(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene
CAS No.:	2565-83-5
Cat. No.:	B1588200

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An In-Depth Technical Guide to Neryl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl methyl ether, a monoterpene ether, is a specialty chemical primarily recognized for its application in the fragrance and perfumery industries.[1] As the methyl ether of nerol, it belongs to a class of organic compounds that are widespread in nature and are of significant interest for their olfactory properties and potential as building blocks in organic synthesis. This guide provides a comprehensive technical overview of neryl methyl ether, including its chemical identity, physicochemical properties, a proposed synthesis protocol based on established chemical principles, analytical methodologies, and its relevance in scientific research and development.

Chemical Identification and Structure

Accurate identification is paramount in chemical research and development. Neryl methyl ether is systematically named (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene.[2] The "(2Z)-" designation

specifies the cis-isomerism of the double bond at the C2 position, which distinguishes it from its trans-isomer, geranyl methyl ether (CAS No. 2565-82-4).[3]

The primary identifier for this specific isomer is its Chemical Abstracts Service (CAS) number.

- CAS Number: 2565-83-5[1][2][4]

The structure of neryl methyl ether is characterized by a C11 backbone with two double bonds and a methoxy group. Its molecular formula is C₁₁H₂₀O.[1]

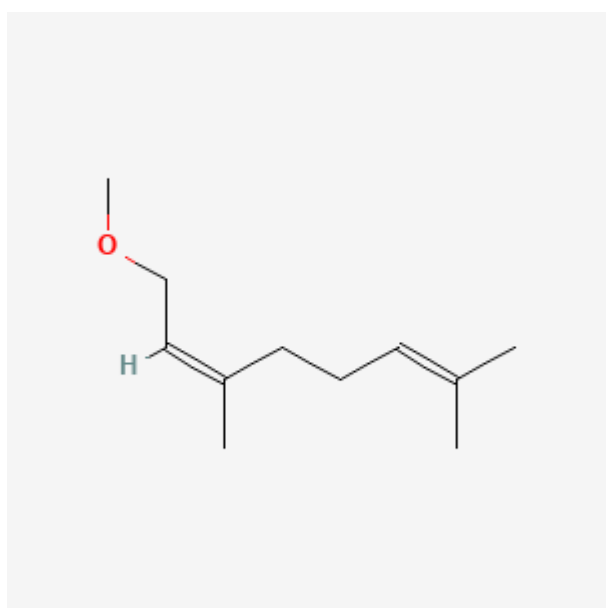


Figure 1. 2D Chemical Structure of Neryl Methyl Ether.

Table 1: Key Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	(2Z)-1-methoxy-3,7-dimethylocta-2,6-diene	[2]
CAS Number	2565-83-5	[1][2][4]
Molecular Formula	C ₁₁ H ₂₀ O	[1][2]
Molecular Weight	168.28 g/mol	[1][2]
InChI	InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8-	[2]
SMILES	<chem>CC(=CCC/C(=C\COC)/C)C</chem>	[2]

| Synonyms | Neryl methyl ether, **(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene**, Nerol, methyl ether |[2] |

Physicochemical Properties

The physical and chemical properties of neryl methyl ether dictate its handling, application, and analytical characterization. It is described as a colorless liquid.[1] Its ethereal nature and hydrocarbon backbone result in low water solubility and good solubility in alcohols.[1]

Table 2: Physicochemical Data of Neryl Methyl Ether

Property	Value	Source(s)
Appearance	Colorless clear liquid (estimated)	[1]
Boiling Point	218-220 °C at 760 mmHg	[1][4]
Flash Point	73.33 °C (164.00 °F) TCC	[1][4]
Density	0.8 ± 0.1 g/cm ³	[4]
Vapor Pressure	0.169 mmHg @ 25 °C (estimated)	[1]
logP (o/w)	3.86 (estimated)	[1][4]
Water Solubility	17.23 mg/L @ 25 °C (estimated)	[1]
Solubility	Soluble in alcohol	[1]

| Refractive Index | 1.449 [[4] |

Synthesis of Neryl Methyl Ether: A Proposed Protocol

While proprietary industrial synthesis methods are not publicly detailed, a robust and fundamental approach for preparing neryl methyl ether is the Williamson ether synthesis. This method is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide. The causality for this choice rests on its high reliability and predictability for this type of transformation. The synthesis involves the deprotonation of the starting alcohol (nerol) to form a nucleophilic alkoxide, followed by an S_N2 reaction with a methylating agent.

Reaction Principle

The synthesis proceeds in two conceptual steps:

- Deprotonation: Nerol is treated with a strong base (e.g., sodium hydride) to form the corresponding sodium neryloxide.

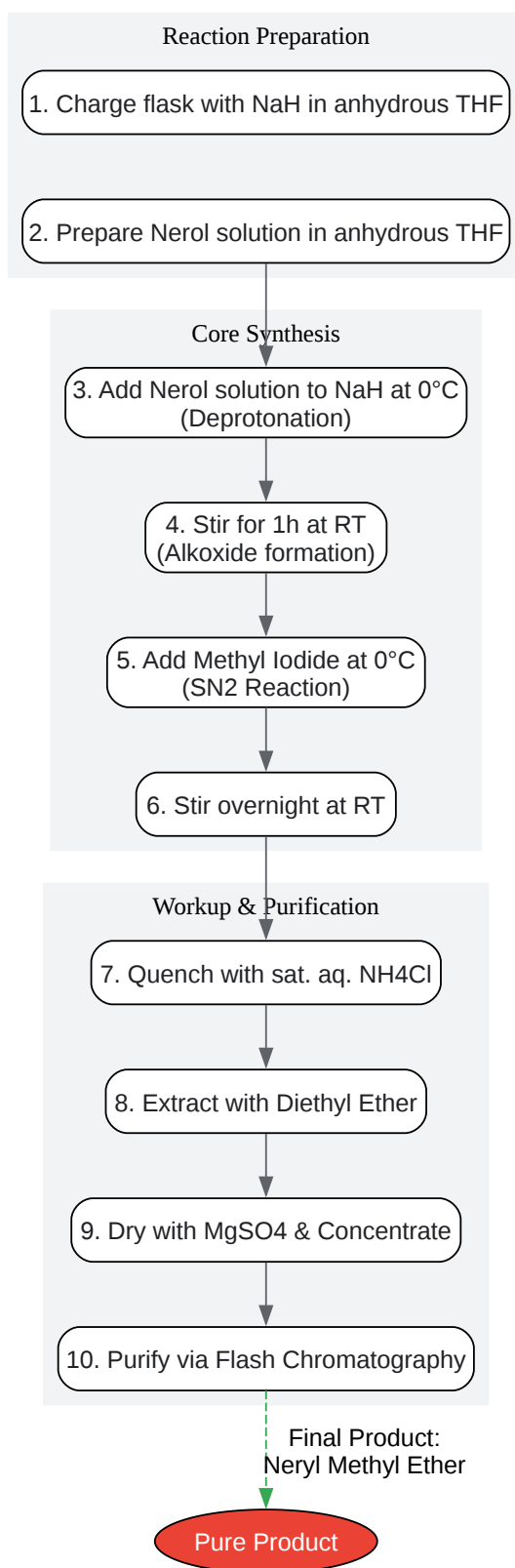
- Nucleophilic Substitution: The neryloxide anion attacks a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the ether product and a salt byproduct.

Detailed Experimental Protocol

- Materials:
 - Nerol (cis-3,7-Dimethyl-2,6-octadien-1-ol)
 - Sodium hydride (NaH), 60% dispersion in mineral oil
 - Anhydrous tetrahydrofuran (THF)
 - Methyl iodide (CH₃I)
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Diethyl ether
 - Anhydrous magnesium sulfate (MgSO₄)
 - Argon or Nitrogen gas (for inert atmosphere)
- Procedure:
 - Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
 - Alcohol Addition: A solution of nerol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The rationale for slow addition at low temperature is to control the exothermic reaction and the evolution of hydrogen gas.
 - Alkoxide Formation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium neryloxide.

- Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The excess methyl iodide ensures the reaction goes to completion. The mixture is then stirred at room temperature overnight.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the nerol spot.
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
- Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄.
- Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is purified by flash column chromatography on silica gel to yield pure neryl methyl ether.

Synthesis Workflow Diagram



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Caption: Williamson Ether Synthesis workflow for Neryl Methyl Ether.

Analytical Methodologies

To ensure the identity and purity of synthesized or commercial neryl methyl ether, a robust analytical method is required. Gas Chromatography (GC) is the technique of choice for volatile and semi-volatile compounds like terpene ethers.

Purity Assessment by Gas Chromatography (GC)

A GC system equipped with a Flame Ionization Detector (FID) provides high sensitivity for hydrocarbon-based molecules. The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

Suggested GC-FID Protocol

- Instrumentation: Gas chromatograph with FID.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness) is recommended. The choice is driven by the need to separate the analyte from potential impurities and its geometric isomer, geranyl methyl ether.
- Sample Preparation: Prepare a dilute solution of the neryl methyl ether sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Detector Temperature: 280 °C.
 - Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 240 °C.
 - Final hold: Hold at 240 °C for 5 minutes. (This program should be optimized for the specific instrument and column used).

- Injection Volume: 1 μ L.
- Split Ratio: 50:1 (adjustable based on sample concentration).
- Data Analysis: The purity is determined by calculating the peak area percentage of the neryl methyl ether peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) should be employed.

Applications and Relevance in Research

Fragrance and Perfumery

The primary commercial application of neryl methyl ether is as a fragrance ingredient.[1] Its olfactory profile contributes to the formulation of various perfumes and scented consumer products. The International Fragrance Association (IFRA) recommends usage levels up to 3.0% in the final fragrance concentrate.[1] Its geometric isomer, geranyl methyl ether, is also used for its floral and rose-like scent.[3]

Potential in Drug Discovery and Development

While there are no direct pharmaceutical applications of neryl methyl ether reported, the introduction of a methyl ether group is a common strategy in medicinal chemistry. Methylation can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. [5] Key effects include:

- Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.
- Blocked Metabolism: Converting a hydroxyl group to a methyl ether prevents it from undergoing metabolic processes like glucuronidation or sulfation, potentially increasing the metabolic stability and half-life of a drug candidate.[5]
- Conformational Effects: A methyl group can influence the molecule's conformation, which may affect its binding affinity to a biological target.[5]

For drug development professionals, neryl methyl ether and similar terpenoid ethers can serve as interesting scaffolds or starting materials for the synthesis of more complex bioactive molecules, leveraging the inherent properties of the terpene backbone.

Conclusion

Neryl methyl ether is a well-defined chemical compound with the CAS number 2565-83-5, primarily utilized in the fragrance industry. Its synthesis can be reliably achieved through established methods like the Williamson ether synthesis, and its purity is best assessed using gas chromatography. While its current applications are limited, the structural motif of a methyl ether on a terpenoid backbone holds potential for broader applications in synthetic and medicinal chemistry, offering a valuable tool for modulating molecular properties in the design of new functional molecules.

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